(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23(20,21)13-7-9-18(10-8-13)16(19)14-11-15(22-17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGRVZGJXLVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 4-(Methylsulfonyl)piperidine : A six-membered nitrogen heterocycle functionalized with a methylsulfonyl group at the 4-position.
- 5-Phenylisoxazole-3-carboxylic acid : A heteroaromatic system bearing a phenyl substituent at the 5-position and a carboxylic acid group at the 3-position.
Coupling these fragments via an amide bond forms the final product. Below, we detail the synthesis of each moiety and their subsequent conjugation.
Synthesis of 4-(Methylsulfonyl)piperidine
Sulfonylation of Piperidine Derivatives
The introduction of the methylsulfonyl group to piperidine typically proceeds via nucleophilic substitution or oxidation. A robust method involves tert-butyl 4-hydroxypiperidine-1-carboxylate as a protected intermediate:
Step 1: Protection of Piperidine
Piperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding tert-butyl piperidine-1-carboxylate.
Step 2: Sulfonate Ester Formation
The hydroxyl group is converted to a leaving group. In CN114920686B, 4-bromo-2-chlorotrifluorotoluene reacts with sodium benzenesulfonate to install sulfonate groups. Adapting this, tert-butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate.
Step 3: Deprotection
The Boc group is removed using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane, yielding 4-(methylsulfonyl)piperidine hydrochloride.
Table 1: Sulfonylation Conditions and Yields
Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid
Cyclocondensation of β-Diketones
Isoxazole rings are synthesized via cyclization of β-diketones with hydroxylamine. For 5-phenyl substitution:
Step 1: Formation of β-Keto Ester
Ethyl benzoylacetate is prepared by Claisen condensation of ethyl acetate and benzaldehyde under basic conditions.
Step 2: Hydroxylamine Cyclization
The β-keto ester reacts with hydroxylamine hydrochloride in ethanol/water, forming 5-phenylisoxazole-3-carboxylate. Acidic hydrolysis (e.g., HCl/EtOH) yields the carboxylic acid.
Table 2: Isoxazole Synthesis Optimization
| β-Keto Ester | NH₂OH·HCl (eq) | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethyl benzoylacetate | 1.5 | EtOH/H₂O (3:1) | 80 | 72 | |
| Methyl 4-methoxybenzoylacetate | 1.2 | MeOH | 60 | 68 |
Coupling Strategies for Final Product Assembly
Amide Bond Formation
The carboxylic acid is activated to an acyl chloride (using SOCl₂ or oxalyl chloride) and coupled with 4-(methylsulfonyl)piperidine. Alternatively, coupling reagents like HATU or EDCl facilitate direct amidation.
Protocol from US20120232281A1:
- Activation : 5-Phenylisoxazole-3-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in DCM at 0°C → 25°C for 2 h.
- Coupling : The acyl chloride is added to 4-(methylsulfonyl)piperidine (1.1 eq) and Et₃N (2 eq) in DCM. Stirring at 25°C for 12 h yields the product.
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| SOCl₂ | DCM | 25 | 12 | 88 | |
| HATU | DMF | 0 → 25 | 6 | 92 |
Optimization and Challenges
Sulfur Oxidation State Management
As noted in US20120232281A1, pre-installing the methylsulfonyl group avoids hazardous oxidants (e.g., H₂O₂), which generate pyridine N-oxide by-products. This strategy enhances safety and simplifies purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that piperidine derivatives, including those with a methylsulfonyl group, exhibit notable antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone may also possess such activity .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, as they help increase acetylcholine levels in the brain . Similarly, urease inhibitors are important in managing urinary tract infections and other conditions related to urea metabolism.
Cancer Therapy
The isoxazole moiety has been associated with anticancer activity. Compounds that incorporate isoxazole rings have shown promise in inhibiting tumor growth and metastasis in various cancer models. The combination of piperidine and isoxazole functionalities may enhance the therapeutic efficacy against specific cancer types .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of piperidine derivatives for their antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a methylsulfonyl group exhibited enhanced antibacterial effects compared to their unsubstituted counterparts .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, several synthesized compounds were tested for their ability to inhibit AChE and urease. Results showed that modifications to the piperidine ring significantly affected inhibitory potency, indicating that this compound could be a lead compound for further development in enzyme inhibition therapies .
Data Table of Applications
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with binding sites on proteins, while the isoxazole ring could participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylsulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- (4-(Methylsulfonyl)piperidin-1-yl)(5-ethylisoxazol-3-yl)methanone
- (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylthiazol-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone stands out due to the presence of both a piperidine and an isoxazole ring, which confer unique chemical reactivity and potential biological activity. The combination of these two rings in a single molecule allows for a broader range of interactions with biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
Biological Activity Overview
Research indicates that compounds containing piperidine and isoxazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Piperidine derivatives have been shown to possess significant antibacterial and antifungal properties. Studies suggest that the methylsulfonyl group enhances these effects by increasing solubility and bioavailability .
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, possibly through the modulation of apoptotic pathways .
Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, against standard bacterial strains. The compound showed promising results with a minimum inhibitory concentration (MIC) lower than that of many known antibiotics . -
Anticancer Activity :
In a recent study, this compound was tested against several cancer cell lines (e.g., HeLa, MCF7). Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis . -
Enzyme Inhibition :
The compound was subjected to enzyme inhibition assays where it demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the recommended synthetic routes for (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, and how are reaction conditions optimized?
The synthesis typically involves coupling the piperidine and isoxazole moieties via a methanone linker. Key steps include:
- Nucleophilic substitution for introducing the methylsulfonyl group to the piperidine ring.
- Huisgen cycloaddition or condensation reactions to form the 5-phenylisoxazole core.
Optimization focuses on temperature control (e.g., 60–80°C for cycloadditions), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., palladium for cross-coupling). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methylsulfonyl peaks at δ ~3.0 ppm for protons, ~40 ppm for carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
- Cell viability assays : Assess cytotoxicity via MTT or resazurin assays in cancer cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with biological targets .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies. For example, methylsulfonyl’s electron-withdrawing effects may reduce binding affinity in certain conformers .
- Molecular Dynamics (MD) Simulations : Identify binding pose variations in protein-ligand interactions, clarifying conflicting IC₅₀ values across studies .
Q. What strategies address low yield in scale-up synthesis?
- DoE (Design of Experiments) : Systematically test variables (e.g., solvent ratios, catalyst loading) to identify critical factors .
- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- In-line analytics : Use PAT (Process Analytical Technology) like FTIR to monitor intermediates in real time .
Q. How is environmental stability assessed for this compound?
- Photodegradation studies : Expose to UV light (λ = 254–365 nm) and analyze degradation via HPLC-MS to identify breakdown products .
- Hydrolytic stability : Test pH-dependent degradation (e.g., buffers at pH 1–13, 37°C) over 24–72 hours .
- QSPR models : Predict environmental persistence using quantitative structure-property relationships .
Q. What experimental designs are optimal for elucidating its mechanism of action?
Q. How can synthetic byproducts be minimized during piperidine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
